molecular formula C5H3Cl2NO2 B160983 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one CAS No. 125849-94-7

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Cat. No. B160983
M. Wt: 179.99 g/mol
InChI Key: IQINLHFBRNSNIE-UHFFFAOYSA-N
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Description

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a chemical compound with the molecular formula C5H3Cl2NO2 . It has a molecular weight of 179.99 .


Synthesis Analysis

The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one has been described in the literature. For instance, selective functionalization of the chlorimine group in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is usually realized under appropriate conditions, by electrophilic catalysis avoiding reaction of the lactone function .


Molecular Structure Analysis

The InChI code for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is 1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The Diels-Alder reaction of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one with acetylenic compounds has been reported . This reaction yielded intermediates that were used in the synthesis of acyclo-1-deazathymidine nucleosides .

Scientific Research Applications

Synthesis and Functionalization

Selective functionalization of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is achieved through electrophilic catalysis, which avoids reaction with the lactone function. This compound is utilized in synthesizing polyfunctionalized pyridines through cycloaddition-elimination reactions with acetylenic compounds. The high regioselectivity and dependency on the nature of the 3-substituent are notable in these processes (Van Aken et al., 1994).

Ambident Azadiene Properties

3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one exhibits ambident azadiene properties, reacting efficiently and selectively with both electron-rich and electron-poor dienophiles (Afarinkia et al., 2004).

Creation of Tetrazoles and Triazoles

This compound reacts with bifunctional reagents like sodium azide and diazocompounds to produce bi(tri)cyclic tetrazolo- or triazolo-fused intermediates, which are further converted using various nucleophiles. These reactions yield new substituted tetrazoles or triazoles, useful for pharmacological screening and further elaboration (Medaer et al., 1996).

Heterocyclic Synthesis

The synthesis and functionalization of related compounds, including 2(1H)-pyrazinones and 2H-1,4-oxazin-2-ones, have been explored. Their use in cycloaddition reactions with dienophiles leads to the creation of pyridine or pyrazine derivatives. These compounds demonstrate a unique combination of a 2-azadiene system, 3-chlorimine group, and reactive lactone function, which allows for the synthesis of specifically substituted oxazoles, triazoles, and tetrazoles (Hoornaert, 2010).

Diels-Alder Reactions

The Diels-Alder reaction of 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different acetylenic compounds is a versatile method for generating variously substituted dichloropyridines. This process typically yields a high degree of regioselectivity and high yield of the desired products (Meerpoel et al., 1991).

properties

IUPAC Name

3,5-dichloro-6-methyl-1,4-oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQINLHFBRNSNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454609
Record name 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

CAS RN

125849-94-7
Record name 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-6-methyl-1,4-oxazin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxypropanenitrile (26-1) (5.0 g, 70 mmol, 1 eq) in toluene (60 mL) was added dropwise to a stirring solution of oxalyl chloride (24.6 mL, 281 mmol, 4 eq) in toluene (165 mL) at 0° C. After 30 minutes, the reaction mixture was heated to 90° C. and triethylamine hydrochloride (4.8 g, 35.2 mmol, 0.5 eq) was added. The mixture stirred for 4 hours at the same temperature and then was concentrated in vacuo at 60° C. The resulting mixture was suspended in Et2O (300 mL), filtered washing with Et2O (3×100 mL), and the filtrates were combined and concentrated. Purification by flash chromatography (330 g SiO2, 0-50% EtOAc in hexanes) afforded 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (26-2) as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.38 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KJ Van Aken, GM Lux, GG Deroover, L Meerpoel… - Tetrahedron, 1994 - Elsevier
Selective functionalisation of the chlorimine group in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is usually realised in appropriate conditions, by electrophilic catalysis avoiding reaction …
Number of citations: 35 www.sciencedirect.com
L Meerpoel, SM Toppet, F Compernolle, GJ Hoornaert - Tetrahedron, 1991 - Elsevier
An approach to the synthesis of acyclo-1-deazathymidine nucleosides is described. Diels-Alder reaction of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one with acetylenic compounds 4 and …
Number of citations: 10 www.sciencedirect.com
X Wu, K Dubois, J Rogiers, S Toppet, F Compernolle… - Tetrahedron, 2000 - Elsevier
2,(2),5,5-Tri- and tetrasubstituted analogues of 5-hydroxy-2-piperidinemethanol and 5-hydroxy-6-oxo-2-piperidinecarboxylic acid have been prepared via Diels–Alder reaction of 3-…
Number of citations: 24 www.sciencedirect.com
C Fannes, L Meerpoel, S Toppet, G Hoornaert - Synthesis, 1992 - thieme-connect.com
The [4+ 2] cycloaddition reactions of 2H-1, 4-oxazin-2-ones 5 to olefins and the generation of new 2-oxa-5-azabicyclo [2.2. 2] oct-5-en-3-ones of type 6 is studied. The cycloaddition is …
Number of citations: 13 www.thieme-connect.com
KJ Dubois, CC Fannes, F Compernolle, GJ Hoornaert - Tetrahedron, 1996 - Elsevier
4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones obtained from cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds, undergo lactone cleavage with alcohols to yield 1,4…
Number of citations: 11 www.sciencedirect.com
N Knoops, G Deroover, Z Jidong, F Compernolle… - Tetrahedron, 1997 - Elsevier
A general method is described for the synthesis of 3-piperidine(methan)amines and their cyclic analogues. The 3,5-dichloro-2H-1,4-oxazin-2-ones 6 and 3-aryl substituted analogues …
Number of citations: 7 www.sciencedirect.com
KJ Dubois, GJ Hoornaert - Tetrahedron, 1996 - Elsevier
Reaction of alcohols or amines with 4,6-dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones gives direct conversion into (3,(4,))5-substituted 6-chloro-2-pyridinecarboxylic acid …
Number of citations: 8 www.sciencedirect.com
S Vanlaer, WM De Borggraeve, A Voet, C Gielens… - 2008 - Wiley Online Library
Spirocyclic pyridoazepines, designed as simplified analogues of the alkaloid galanthamine, were synthesised and evaluated as inhibitors of acetylcholinesterase. The key cyclisation …
GH Elgemeie, SA Alkhursani… - … , Nucleotides and Nucleic …, 2019 - Taylor & Francis
Pyrimidinethione nucleosides are effective compounds and have significant and pivotal effects in several fields. New synthetic strategies for many pyrimidinethione nucleosides …
Number of citations: 11 www.tandfonline.com

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